molecular formula C23H18FNO4S B302375 (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B302375
M. Wt: 423.5 g/mol
InChI Key: GYHVBIMSUBGHQY-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its complex structure, which includes a naphthyl group, a fluorobenzyl group, and a thiazolidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine-2,4-dione ring.

    Introduction of the Naphthyl Group: The naphthyl group is introduced through a condensation reaction with a suitable aldehyde or ketone.

    Addition of the Fluorobenzyl Group: The fluorobenzyl group is added via a nucleophilic substitution reaction, typically using a fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and naphthyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups within the thiazolidine-2,4-dione moiety.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically results in the formation of alcohols or amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-benzyl-1,3-thiazolidine-2,4-dione
  • 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
  • 5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18FNO4S

Molecular Weight

423.5 g/mol

IUPAC Name

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H18FNO4S/c1-28-17-9-5-15-6-10-20(29-2)19(18(15)11-17)12-21-22(26)25(23(27)30-21)13-14-3-7-16(24)8-4-14/h3-12H,13H2,1-2H3/b21-12-

InChI Key

GYHVBIMSUBGHQY-MTJSOVHGSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=CC(=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC

SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC

Origin of Product

United States

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